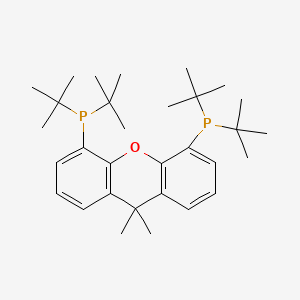

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIZANJFJXHMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584820 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856405-77-1 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (t-Bu-Xantphos)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, commonly known as t-Bu-Xantphos, is a sterically demanding, wide bite-angle diphosphine ligand integral to modern organometallic chemistry and catalysis. Its unique structural and electronic properties have made it a ligand of choice for a variety of challenging cross-coupling reactions, which are frequently employed in pharmaceutical and fine chemical synthesis. This guide provides a detailed examination of the principal synthetic pathway to t-Bu-Xantphos, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical field-proven insights for a successful and reproducible synthesis.

Introduction: The Strategic Importance of t-Bu-Xantphos

The development of robust and efficient catalytic systems is a cornerstone of modern organic synthesis. Diphosphine ligands, which chelate to a metal center, are pivotal in tuning the catalyst's stability, activity, and selectivity. Among these, ligands based on the rigid xanthene backbone have gained prominence due to their well-defined and unusually large "natural bite angle"—the P-Metal-P angle preferred by the ligand's geometry.

t-Bu-Xantphos distinguishes itself through the presence of bulky tert-butyl groups on the phosphorus atoms.[1][2] These groups impart two key features:

-

Enhanced Electron-Donating Ability: Compared to its phenyl-substituted analog (Xantphos), the alkyl groups on t-Bu-Xantphos make the phosphorus atoms more electron-rich (more basic). This increased basicity can enhance the rate of oxidative addition, a key step in many catalytic cycles.[1][2]

-

Increased Steric Hindrance: The bulky tert-butyl groups create a sterically congested environment around the metal center, which can promote reductive elimination and influence regioselectivity in catalytic reactions.

These properties make t-Bu-Xantphos a highly effective ligand for challenging transformations, including palladium-catalyzed C-N and C-C bond-forming reactions that are essential in the synthesis of complex active pharmaceutical ingredients.[3]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of t-Bu-Xantphos is a multi-step process that hinges on the precise functionalization of a pre-formed heterocyclic core. The most logical and widely adopted strategy involves three primary stages:

-

Formation of the Xanthene Backbone: Synthesis of the core 9,9-dimethylxanthene scaffold.

-

Directed ortho-Metalation: Regioselective deprotonation at the 4 and 5 positions, directed by the xanthene oxygen atom.

-

Phosphination: Trapping the resulting dianion with an electrophilic phosphorus source, chlorodi-tert-butylphosphine.

This approach ensures the correct placement of the phosphine moieties at the peri-positions (4 and 5), which is crucial for the ligand's characteristic wide bite angle.

Caption: Key workflow for the synthesis of t-Bu-Xantphos.

Experimental Protocols

Safety Precaution: Organolithium reagents like sec-BuLi are pyrophoric and react violently with water. Chlorodi-tert-butylphosphine is corrosive and moisture-sensitive. All manipulations must be performed by trained personnel in a well-ventilated fume hood under a strict inert atmosphere. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

Protocol 1: Synthesis of 9,9-Dimethylxanthene

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| Diphenyl ether | 170.21 | 1.70 g | 10.0 mmol | 1.0 |

| n-Butyllithium (2.5 M) | 64.06 | 8.0 mL | 20.0 mmol | 2.0 |

| Acetone | 58.08 | 0.58 g | 10.0 mmol | 1.0 |

| Anhydrous THF | - | 50 mL | - | - |

Procedure:

-

To a flame-dried 100 mL Schlenk flask under argon, add diphenyl ether (1.70 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 8.0 mL, 20.0 mmol) dropwise via syringe over 15 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Add acetone (0.58 g, 10.0 mmol) dropwise.

-

Allow the reaction to slowly warm to room temperature, then quench by carefully adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 9,9-dimethylxanthene as a solid (Typical yield: ~85%). [1]

Protocol 2: Synthesis of t-Bu-Xantphos

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| 9,9-Dimethylxanthene | 210.27 | 2.10 g | 10.0 mmol | 1.0 |

| TMEDA | 116.21 | 2.56 g | 22.0 mmol | 2.2 |

| sec-Butyllithium (1.4 M) | 64.06 | 15.7 mL | 22.0 mmol | 2.2 |

| P(t-Bu)₂Cl | 180.67 | 3.97 g | 22.0 mmol | 2.2 |

| Anhydrous THF | - | 100 mL | - | - |

Procedure:

-

To a flame-dried 250 mL Schlenk flask under argon, add 9,9-dimethylxanthene (2.10 g, 10.0 mmol) and anhydrous THF (100 mL).

-

Add TMEDA (2.56 g, 22.0 mmol), ensuring it is freshly distilled or from a sure-seal bottle.

-

Cool the stirred solution to -78 °C.

-

Slowly add sec-butyllithium (1.4 M in cyclohexane, 15.7 mL, 22.0 mmol) dropwise over 30 minutes. The solution may develop a color.

-

After addition, remove the cooling bath and allow the mixture to stir at room temperature for 12-16 hours to ensure complete dilithiation.

-

Cool the resulting solution back down to -78 °C.

-

In a separate flame-dried flask, prepare a solution of chlorodi-tert-butylphosphine (3.97 g, 22.0 mmol) in ~20 mL of anhydrous THF.

-

Add the P(t-Bu)₂Cl solution dropwise to the cold, stirred dilithiated xanthene solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the slow addition of degassed methanol (~10 mL), followed by deionized water (~50 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) under an inert atmosphere to yield t-Bu-Xantphos as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic and aliphatic protons of the xanthene backbone and tert-butyl groups.

-

³¹P NMR: This is the most definitive technique. A single sharp peak in the proton-decoupled spectrum confirms the presence of the two equivalent phosphorus atoms.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: The pure compound has a defined melting point range (approx. 153-157 °C). [3]

Conclusion

The synthesis of t-Bu-Xantphos is a robust and reproducible process, provided that strict anhydrous and anaerobic conditions are maintained. The key to a successful outcome lies in the directed ortho-metalation step, which leverages the directing ability of the xanthene oxygen in concert with the enhanced reactivity provided by the sec-BuLi/TMEDA system. [1]By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably produce this valuable and highly effective ligand for advanced catalytic applications.

References

- Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. (2021). Semantic Scholar. [Link]

- Copper(i) and silver(i) complexes of this compound: photophysical properties and structural rigidity under pressure. (2018). Royal Society of Chemistry. [Link]

- Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. (2005).

- t-Bu-Xantphos. ChemBK. [Link]

- Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium. PubMed. [Link]

- Procedure for the Synthesis of (2-Dimethylamino-5-methylphenyl)diphenylcarbinol. Organic Syntheses. [Link]

Sources

- 1. Item - Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 2. [PDF] Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands | Semantic Scholar [semanticscholar.org]

- 3. chembk.com [chembk.com]

An In-depth Technical Guide to the Structural Properties of t-Bu-Xantphos

Prepared by a Senior Application Scientist

Introduction: The Significance of Ligand Architecture in Homogeneous Catalysis

In the realm of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficacy, selectivity, and stability in catalytic systems. The electronic and steric properties of a ligand profoundly influence the coordination environment of the metal center, thereby dictating the outcome of the catalytic cycle. Among the vast library of phosphine ligands, t-Bu-Xantphos, or 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene, has emerged as a privileged ligand, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural attributes, stemming from a rigid xanthene backbone and sterically demanding di-tert-butylphosphino groups, confer exceptional catalytic activity. This guide provides a comprehensive exploration of the core structural properties of t-Bu-Xantphos, offering insights into its synthesis, characterization, and the causal relationship between its architecture and catalytic performance.

The Molecular Architecture of t-Bu-Xantphos: A Symphony of Steric Bulk and Geometric Constraint

The efficacy of t-Bu-Xantphos is intrinsically linked to its well-defined three-dimensional structure. The ligand is built upon a rigid xanthene framework, which serves as a scaffold for the two di-tert-butylphosphino moieties. This rigidity is a key design element that pre-organizes the phosphorus donor atoms for chelation to a metal center.

The Xanthene Backbone: A Rigid Spacer

The central xanthene unit, a dibenzopyran ring system, imparts a significant degree of conformational rigidity to the ligand. Unlike more flexible alkyl- or aryl-bridged diphosphines, the xanthene backbone restricts the rotational freedom of the phosphino groups, leading to a well-defined spatial arrangement. This pre-organization minimizes the entropic penalty upon coordination to a metal, favoring the formation of stable chelate complexes.

The Di-tert-butylphosphino Groups: Steric Influence and Electron Donating Properties

The most distinguishing feature of t-Bu-Xantphos is the presence of bulky tert-butyl substituents on the phosphorus atoms. These groups exert a profound steric influence, creating a sterically hindered environment around the coordinated metal center. This steric bulk is not merely a passive feature; it actively contributes to the catalytic process by:

-

Promoting Reductive Elimination: The steric clash between the tert-butyl groups and the substrates on the metal center can accelerate the rate-determining reductive elimination step in many cross-coupling reactions, thereby enhancing catalyst turnover.

-

Stabilizing Monocoordinated Species: The bulk of the ligand can favor the formation of coordinatively unsaturated, highly reactive L1Pd(0) species, which are often the active catalysts in cross-coupling cycles.[1]

-

Influencing Regioselectivity: The steric hindrance can direct incoming substrates to coordinate in a specific orientation, leading to high regioselectivity in reactions such as hydroformylation.

From an electronic perspective, the tert-butyl groups are electron-donating, which increases the electron density on the phosphorus atoms. This enhanced basicity of the phosphine donors strengthens the metal-phosphorus bond and can influence the electronic properties of the catalytic center. The basicity of t-Bu-Xantphos ligands has been shown to be higher than that of their phenyl-substituted counterparts.[2]

The Bite Angle: A Defining Structural Parameter

The bite angle (P-M-P angle) is a critical parameter for bidentate phosphine ligands, as it significantly impacts the geometry and reactivity of the resulting metal complexes. t-Bu-Xantphos is renowned for its exceptionally wide bite angle. Density functional theory (DFT) calculations have estimated the natural bite angle of t-Bu-Xantphos to be in the range of 126.80–127.56°.[2] This is substantially larger than that of the analogous phenyl-substituted Xantphos (111.89–114.18°).[2] The increased steric repulsion between the bulky tert-butyl groups is the primary reason for this expanded bite angle.

The wide bite angle of t-Bu-Xantphos has several important consequences for its coordination chemistry and catalytic activity:

-

Preference for trans-Coordination: In square planar complexes, such as those of Pd(II) and Pt(II), the wide bite angle of t-Bu-Xantphos can enforce a trans-spanning coordination mode, which is relatively rare for diphosphine ligands.[2]

-

Facilitation of Novel Reactivity: The unique coordination geometry imposed by the wide bite angle can lead to unusual reactivity. For instance, rhodium complexes of t-Bu-Xantphos have been shown to readily activate hydrogen and coordinate oxygen.[2][3]

The interplay between the rigid backbone, the steric bulk of the tert-butyl groups, and the resulting wide bite angle is the cornerstone of t-Bu-Xantphos's success as a ligand.

Caption: Synthetic workflow for t-Bu-Xantphos.

Spectroscopic and Analytical Characterization

The identity and purity of t-Bu-Xantphos are confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of t-Bu-Xantphos.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. Key expected signals include those for the aromatic protons on the xanthene backbone, the methyl protons at the 9-position, and the signals for the tert-butyl groups.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the aromatic carbons, the quaternary carbon and methyl carbons of the 9,9-dimethyl group, and the quaternary and methyl carbons of the tert-butyl groups.

-

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine ligands. A single resonance is expected for the two equivalent phosphorus atoms in t-Bu-Xantphos. The chemical shift provides information about the electronic environment of the phosphorus nuclei. The ³¹P NMR chemical shift of free t-Bu-Xantphos is typically observed around 20-22 ppm. [4] Table 1: Representative NMR Data for t-Bu-Xantphos and a Copper(I) Complex

| Nucleus | t-Bu-Xantphos (Free Ligand) | [Cu(tBu-xantphos)][PF₆] [4] |

| ³¹P{¹H} NMR (δ, ppm) | ~21.7 (broad) | 21.7 (broad) |

| ¹H NMR (δ, ppm) | Aromatic H: ~7.0-7.8 | Aromatic H: 7.38-7.74 |

| C(CH₃)₂: ~1.7 | C(CH₃)₂: 1.65 | |

| P(C(CH₃)₃)₂: ~1.3-1.4 | P(C(CH₃)₃)₂: 1.39-1.42 | |

| ¹³C{¹H} NMR (δ, ppm) | Aromatic C: ~117-155 | Aromatic C: 117.5-154.1 |

| C(CH₃)₂: ~36 | C(CH₃)₂: 36.2 | |

| C(CH₃)₂: ~30 | C(CH₃)₂: 30.2 | |

| P(C(CH₃)₃)₂: ~35 | P(C(CH₃)₃)₂: 35.4 | |

| P(C(CH₃)₃)₂: ~31 | P(C(CH₃)₃)₂: 30.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of t-Bu-Xantphos and its metal complexes. For the free ligand, the molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the molecular weight of C₃₁H₄₈OP₂ plus a proton. In the analysis of its metal complexes, the fragmentation pattern can provide insights into the lability of the ligands. [4]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in t-Bu-Xantphos. Key expected absorptions include those for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the xanthene ether linkage.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise bite angle of the ligand when coordinated to a metal center. The crystal structure of t-Bu-Xantphos has been reported, confirming the geometry of the xanthene backbone and the orientation of the phosphino groups. [4]

Coordination Chemistry and Catalytic Applications

The unique structural properties of t-Bu-Xantphos give rise to a rich coordination chemistry and a broad range of catalytic applications. It is a highly effective ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The steric bulk and electron-rich nature of the ligand are key to its success in these transformations, promoting the formation of active catalysts and facilitating challenging coupling reactions.

The coordination of t-Bu-Xantphos to various late transition metals such as palladium, platinum, rhodium, copper, and silver has been extensively studied. [2][4]The ligand's ability to form stable complexes with these metals is fundamental to its utility in catalysis.

Caption: Coordination chemistry and catalytic applications of t-Bu-Xantphos.

Conclusion

t-Bu-Xantphos is a masterfully designed ligand that exemplifies the principles of rational ligand design in homogeneous catalysis. Its rigid xanthene backbone, sterically imposing di-tert-butylphosphino groups, and resultant wide bite angle work in concert to create a unique coordination environment that promotes high catalytic activity and selectivity. This in-depth guide has provided a comprehensive overview of the core structural properties of t-Bu-Xantphos, from its synthesis and characterization to the fundamental principles that govern its effectiveness. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-property relationships is essential for the continued development of innovative and efficient catalytic methodologies.

References

- Baisch, U., et al. (2018). Copper(i) and silver(i) complexes of 9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene: photophysical properties and structural rigidity under pressure. Dalton Transactions, 47(16), 5643-5653. [Link]

- Slawin, A. M. Z., & Smith, M. B. (2012). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. University of St Andrews. [Link]

- Royal Society of Chemistry. (2019). Air- and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. [Link]

- Vaughan, T. F. (2012). Late Transition Metal Complexes of Pyridyldiphosphines. University of St Andrews. [Link]

- ResearchGate. (n.d.). Aromatic region of the 1 H NMR spectrum (500 MHz, acetoned 6 ) of [Cu(...)].[Link]

- Kamer, P. C. J., et al. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895-904. [Link]

- University of California, Santa Barbara. (n.d.). 31P - NMR Facility. [Link]

- PubChem. (n.d.). di-tert-butyl[5-(di-tert-butylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]phosphane. [Link]

- Carrow, B. P., & Hartwig, J. F. (2015). Mono-Oxidation of Bidentate Bis-Phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C–H Functionalization. Journal of the American Chemical Society, 137(7), 2465-2475. [Link]

- Paul, D. G., et al. (2021). Disulfonated xantphos for mass spectrometric mechanistic analysis. Canadian Journal of Chemistry, 99(2), 88-92. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

- Nolan, S. P., et al. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 3. [PDF] Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands | Semantic Scholar [semanticscholar.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Part 1: The Bite Angle: A Critical Parameter in Ligand Design

An In-Depth Technical Guide to the Bite Angle of t-Bu-Xantphos

For Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide delves into the crucial geometric parameter of the diphosphine ligand t-Bu-Xantphos: its bite angle. Understanding this property is not merely an academic exercise; it is fundamental to predicting and controlling the outcomes of catalytic reactions, a cornerstone of modern chemical synthesis in research and pharmaceutical development. This document provides a comprehensive analysis of the bite angle, its determination, and its profound influence on catalytic performance.

In the architecture of metal-ligand complexes, the bite angle (or P-M-P angle for diphosphines) is the angle formed between the two coordinating phosphorus atoms and the central metal atom. This seemingly simple geometric constraint, dictated by the ligand's backbone, has a powerful cascading effect on the stability, geometry, and reactivity of the entire catalytic system.

A distinction is made between the natural bite angle (βn) and the experimentally observed bite angle. The natural bite angle is an intrinsic property of the ligand, calculated for an idealized coordination sphere without the electronic or steric constraints of a specific metal center.[1] It represents the ligand's inherent preference. The actual bite angle, observed in a crystal structure, is a compromise between this natural preference and the demands of the metal's coordination geometry (e.g., square planar vs. tetrahedral) and the other ligands present.[2][3]

The Xantphos family of ligands was specifically developed to provide wide bite angles, leveraging a rigid xanthene backbone to enforce a large P-M-P angle.[4][5] The subject of this guide, t-Bu-Xantphos (9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene), is a modification of the parent Xantphos ligand.[6] The replacement of phenyl groups on the phosphorus atoms with sterically demanding tert-butyl groups further amplifies the bite angle and significantly increases the ligand's electron-donating ability (basicity).[7][8]

Part 2: Quantifying the Bite Angle of t-Bu-Xantphos

The bite angle of t-Bu-Xantphos has been investigated through both computational modeling and experimental measurements, primarily X-ray crystallography. The data consistently show that the tert-butyl substituents induce a significantly larger bite angle compared to its phenyl-substituted analogue, Xantphos (which has a natural bite angle of ~108-112°).[9][10]

Data Presentation: Bite Angles of t-Bu-Xantphos and Derivatives

| Ligand/Complex | Method | Bite Angle (°) | Source(s) |

| t-Bu-Xantphos Ligands | DFT Calculation (Natural Bite Angle) | 126.80 – 127.56 | [7][8] |

| t-Bu-Xantphos | Molecular Mechanics (Preferred Bite Angle) | 140 | [11] |

| [Cu(tBu-xantphos)(bpy)][PF₆] | X-ray Crystallography (P-Cu-P) | 129.30 | [11] |

| [Pt(t-Bu-thixantphos)Cl₂] | X-ray Crystallography (P-Pt-P) | 151.72 | [7] |

Note: t-Bu-thixantphos is a closely related analogue with a sulfur atom in the xanthene backbone, demonstrating the ligand's capacity for extremely wide, trans-spanning coordination.

The causality behind these values is clear:

-

Computational Models : Density Functional Theory (DFT) and Molecular Mechanics are powerful tools for calculating the ligand's lowest energy conformation, revealing its intrinsic geometric preference (the natural bite angle).[1][7][11] The calculated values between 127° and 140° establish a baseline expectation for t-Bu-Xantphos's behavior.

-

Experimental Validation : Single-crystal X-ray diffraction provides definitive, real-world proof of the bite angle within a specific chemical environment.[7][11] The observed P-Cu-P angle of ~129° in a copper complex aligns well with the calculated natural bite angle, confirming the ligand's preference for wide coordination angles.[11] The remarkable 152° angle seen in a platinum complex underscores the ligand's ability to span trans positions, a feat impossible for ligands with smaller bite angles.[7]

Part 3: The Mechanistic Impact of a Wide Bite Angle in Catalysis

The structural rigidity and wide bite angle of t-Bu-Xantphos are not merely curiosities; they are deliberately engineered features that control catalytic selectivity and activity. The primary mechanism of action is the ligand's influence on the geometry of the catalytically active species.

In many catalytic cycles, such as hydroformylation or cross-coupling, the metal center passes through a five-coordinate trigonal bipyramidal intermediate. The relative positioning of ligands in this intermediate (apical vs. equatorial) is critical. A wide bite angle ligand like t-Bu-Xantphos preferentially spans two equatorial positions.[1][3] This bis-equatorial coordination minimizes ring strain and steric clashes, thereby dictating the geometry of substrate binding and subsequent product-forming steps.

Caption: Coordination modes in a trigonal bipyramidal complex.

Field-Proven Applications:

-

Rhodium-Catalyzed Hydroformylation : This is a classic example where the bite angle effect is paramount. The goal is often to produce a linear aldehyde from a terminal alkene. A wide bite angle ligand enforces a bis-equatorial placement of the phosphines in the key [Rh(H)(alkene)(CO)L₂] intermediate.[3] This arrangement sterically favors the formation of the linear alkyl-rhodium species, leading to high regioselectivity for the desired linear aldehyde product.[1][2][9]

-

Palladium-Catalyzed Allylic Alkylation : The regioselectivity of nucleophilic attack on a π-allyl palladium intermediate is highly dependent on the ligand bite angle. Wide bite angle ligands like Xantphos derivatives sterically block the internal positions of the allyl group, directing the nucleophile to the less hindered terminal position.[1] This results in the preferential formation of the linear product.

-

Palladium-Catalyzed Carbonylation : In reactions like the alkoxycarbonylation of alkenes, the bite angle influences the rate-limiting step. An appropriate wide bite angle can decrease the electron density at the metal center, which in turn facilitates the nucleophilic attack by the alcohol and accelerates the overall reaction.[12] However, an excessively large angle can weaken the M-P bond and reduce catalytic performance, highlighting the need for precise tuning.[12]

Part 4: Methodologies for Bite Angle Determination

The determination of a ligand's bite angle is a self-validating system, where computational predictions are confirmed or refined by empirical data.

Experimental Protocol: Determination via Single-Crystal X-ray Diffraction

This protocol provides the most accurate, real-world measurement of the bite angle within a specific coordination complex.

Caption: Workflow for computational bite angle determination.

Conclusion

The bite angle of t-Bu-Xantphos is a defining characteristic that sets it apart as a powerful tool in catalysis. Its exceptionally wide angle, a result of the rigid xanthene backbone and bulky tert-butyl groups, has been quantified by both calculation (127-140°) and experiment (~129-152° in various complexes). [7][8][11]This geometric feature is directly responsible for its ability to control the stereochemistry of catalytic intermediates, thereby directing the regioselectivity of important synthetic transformations like hydroformylation and allylic alkylation. For the modern researcher in chemistry and drug development, a thorough understanding of the bite angle is indispensable for rational catalyst selection and the design of more efficient and selective synthetic routes.

References

- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895–904. [Link]

- Ladds, M. J. (2021). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. University of Bristol Thesis. [Link]

- van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2001).

- Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2001).

- Casey, C. P., van Leeuwen, P. W. N. M., et al. (2007). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics, 26(24), 5817–5825. [Link]

- Zutt, C., et al. (2012). tBu-xantphos paper 5 Feb. CORE. [Link]

- Ladds, M. J. (2021). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. Semantic Scholar. [Link]

- Duckett, S. B., et al. (2009). A Model Iridium Hydroformylation System with the Large Bite Angle Ligand Xantphos: Reactivity with Parahydrogen and Implications for Hydroformylation Catalysis. Inorganic Chemistry, 48(1), 323–334. [Link]

- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769. [Link]

- ChemBK. (2024). t-Bu-Xantphos. [Link]

- Wikipedia. (n.d.). Xantphos. Wikipedia. [Link]

- Request PDF. (2001). ChemInform Abstract: Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis.

- An, Y., et al. (2022). Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes.

- Wikipedia. (n.d.). Bite angle. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bite angle - Wikipedia [en.wikipedia.org]

- 4. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]

- 6. chembk.com [chembk.com]

- 7. Item - Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 8. [PDF] Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Xantphos - Wikipedia [en.wikipedia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (t-Bu-Xantphos)

This guide provides a comprehensive technical overview of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, commonly known as t-Bu-Xantphos, a cornerstone ligand in modern catalysis. With the CAS number 856405-77-1, this bulky, electron-rich phosphine has become an indispensable tool for researchers and chemists in pharmaceutical development and materials science, primarily due to its remarkable efficacy in facilitating challenging cross-coupling reactions.[1][2][3]

Core Concepts: Structure and Properties

t-Bu-Xantphos is a bidentate phosphine ligand distinguished by its rigid xanthene backbone and sterically demanding di-tert-butylphosphino groups.[2][4] This unique architecture imparts specific geometric and electronic properties that are directly responsible for its high catalytic activity and selectivity.

| Property | Value | Source(s) |

| CAS Number | 856405-77-1 | [5][6][7] |

| Molecular Formula | C₃₁H₄₈OP₂ | [2][4][7] |

| Molecular Weight | 498.66 g/mol | [2][7] |

| Appearance | White to light yellow solid/powder | [2][4] |

| Melting Point | 153-157 °C | [8] |

| Functional Group | Phosphine | [8] |

The Strategic Advantage of the Xanthene Backbone & Wide Bite Angle

The defining feature of the Xantphos family of ligands is the rigid heterocyclic xanthene scaffold. This framework forces the two phosphorus donor atoms into a specific spatial arrangement, creating a large "bite angle" (P-M-P angle) when coordinated to a metal center.[9][10][11]

The bite angle is a critical parameter in catalysis, influencing the stability of intermediates and the rates of key elementary steps in a catalytic cycle, such as reductive elimination.[9][12] For many palladium-catalyzed cross-coupling reactions, a wider bite angle is known to promote the desired reductive elimination step, leading to faster turnover and higher yields.[12][13] The rigid backbone of t-Bu-Xantphos preorganizes the phosphine groups to achieve this wide bite angle, enhancing catalytic efficiency.[10][14]

Caption: The rigid xanthene backbone enforces a wide P-M-P bite angle.

Role of Di-tert-butylphosphino Groups

The steric bulk of the tert-butyl groups on the phosphorus atoms plays a crucial role. This bulk creates a sterically hindered environment around the metal center, which can prevent the formation of undesirable catalyst resting states, such as bridged dimers.[14] Furthermore, these alkyl groups are strongly electron-donating, increasing the electron density on the phosphorus atoms and, consequently, on the coordinated metal center. This heightened electron density on the metal facilitates key steps in the catalytic cycle, particularly the oxidative addition of substrates like aryl halides.

Synthesis of t-Bu-Xantphos

The synthesis of t-Bu-Xantphos relies on the construction of the core 9,9-dimethylxanthene scaffold, followed by functionalization at the 4 and 5 positions. While direct electrophilic aromatic substitution on the xanthene ring typically occurs at the 2 and 7 positions, accessing the 4,5-disubstituted isomer requires a more directed approach.[15]

A common and reliable strategy involves an ortho-lithiation protocol.[15] The process begins with commercially available 9,9-dimethylxanthene, which is treated with a strong base like n-butyllithium in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine). This directs the deprotonation to the positions adjacent to the ether oxygen. The resulting dilithio intermediate is then quenched with a bromine source to yield 4,5-dibromo-9,9-dimethyl-9H-xanthene. This dibromide is the key precursor for introducing the phosphine moieties.

Caption: General synthetic workflow for t-Bu-Xantphos.

Experimental Protocol: Synthesis of the Key Precursor

The following is a representative protocol for the synthesis of the 4,5-dibromo-9,9-dimethylxanthene precursor, adapted from established literature procedures.[15]

Materials:

-

9,9-dimethylxanthene

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetramethylethylenediamine (TMEDA)

-

Bromine (Br₂) or another suitable bromine source

Procedure:

-

Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 9,9-dimethylxanthene and TMEDA in the anhydrous solvent in a flame-dried flask.

-

Lithiation: Cool the solution to 0 °C or a lower temperature as specified by the detailed procedure. Add n-BuLi dropwise while maintaining the temperature. Allow the reaction to stir for several hours to ensure complete formation of the 4,5-dilithio intermediate.

-

Bromination: Cool the reaction mixture significantly (e.g., to -78 °C). Slowly add a solution of the bromine source in the reaction solvent. The addition is typically exothermic and should be controlled carefully.

-

Quench and Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 4,5-dibromo-9,9-dimethylxanthene.[15]

Core Applications in Palladium-Catalyzed Cross-Coupling

t-Bu-Xantphos is most renowned for its application as a ligand in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it highly effective for forming a variety of chemical bonds, which are critical in the synthesis of pharmaceuticals and advanced materials.[1][16][17] It is suitable for numerous reaction types, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Negishi couplings.[8]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. The electron-rich nature of t-Bu-Xantphos promotes the crucial oxidative addition of the aryl halide to the Pd(0) center. Furthermore, its steric bulk facilitates the final C-N reductive elimination step, which is often the rate-limiting step, to release the product and regenerate the active catalyst.[17]

Suzuki-Miyaura Coupling (C-C Bond Formation)

In Suzuki coupling, the bulky t-Bu-Xantphos ligand helps prevent β-hydride elimination, a common side reaction, and accelerates the reductive elimination step to form the C-C bond. This leads to higher yields and allows for the coupling of sterically hindered substrates.[16][17]

Advanced Mechanistic Considerations: The Role of the Mono-Oxide

While phosphine ligands are generally considered spectator ligands that modulate the metal center, detailed mechanistic studies have revealed a more intricate role for Xantphos-type ligands. Research has shown that under certain catalytic conditions, particularly in C-H functionalization reactions, a mono-oxidized version of the ligand forms in situ.[18][19][20]

This Pd-xantphos mono-oxide complex has been identified as a catalytically competent, and in some cases, the primary active species.[18][20] The phosphine oxide moiety acts as a hemilabile group; it can dissociate from the palladium center to open a coordination site necessary for substrate binding, and then re-coordinate to stabilize intermediates. This dynamic behavior is crucial for catalyst turnover.[18][19] The formation of this active species is often mediated by the base present in the reaction mixture.[18]

Caption: Activation of a Pd(II) precatalyst to the active mono-oxide species.

Safety and Handling

Proper handling of t-Bu-Xantphos is essential for laboratory safety. It is a combustible solid and should be stored in a tightly closed container in a dry, well-ventilated place.[21]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. A type N95 dust mask is recommended when handling the powder. | [8][21] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid generating dust. Wash hands thoroughly after handling. | [21] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [21] |

| Fire Safety | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing. | [22] |

| First Aid (Skin/Eye Contact) | In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. | [21][22] |

Conclusion

This compound (t-Bu-Xantphos) represents a pinnacle of rational ligand design. Its rigid backbone, which enforces a catalytically favorable wide bite angle, combined with its bulky, electron-donating phosphine groups, creates a highly effective and versatile ligand for a multitude of cross-coupling reactions. Its proven performance in synthesizing complex molecules solidifies its status as a critical tool for professionals in drug discovery, organic synthesis, and materials science. A deep understanding of its structure, function, and underlying reaction mechanisms empowers researchers to harness its full potential in developing innovative chemical transformations.

References

- Xantphos: The Ligand Driving Innovation in Cross-Coupling Reactions. Vertex AI Search.

- Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium.

- Xantphos - Chem-Impex. Chem-Impex.

- Mastering Cross-Coupling Reactions: The Power of Xantphos Ligands. NINGBO INNO PHARMCHEM CO.,LTD.

- Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium.

- Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis.

- The Coordination Chemistry of N-Xantphos with Palladium: An In-depth Technical Guide. Benchchem.

- Wide bite angle diphosphines: xantphos ligands in transition metal complexes and c

- Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C–H Functionalization. Journal of the American Chemical Society.

- Wide bite angle diphosphines: xantphos ligands in transition metal complexes and c

- Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C–H Functionalization. Journal of the American Chemical Society.

- Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs.

- Bite angle - Wikipedia. Wikipedia.

- The bite angle makes the catalyst.

- Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C-H Functionaliz

- New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study.

- This compound. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- 9,9-Dimethyl-4,5-bis(di-t-butylphosphino)xanthene, min. 97% t-Bu-XANTPHOS. Fisher Scientific.

- This compound. Sigma-Aldrich.

- This compound | 856405-77-1. AK Scientific, Inc.

- 9,9-DIMETHYL-4,5-BIS(DI-T-BUTYLPHOSPHINO)XANTHENE, MIN. 97% T-BU-XANTPHOS. ChemicalBook.

- CAS 856405-77-1. Sigma-Aldrich.

- This compound. Santa Cruz Biotechnology.

- 9,9-Dimethyl-4,5-bis(di-t-butylphosphino)xanthene, min. 97% t-Bu-XANTPHOS. Strem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Strem, An Ascensus Company CAS# 856405-77-1. 500mg. 9,9-Dimethyl-4,5-bis(di-t-butylphosphino)xanthene, | Fisher Scientific [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. strem.com [strem.com]

- 5. 9,9-DIMETHYL-4,5-BIS(DI-T-BUTYLPHOSPHINO)XANTHENE, MIN. 97% T-BU-XANTPHOS | 856405-77-1 [chemicalbook.com]

- 6. CAS 856405-77-1 | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis. | Semantic Scholar [semanticscholar.org]

- 10. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bite angle - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.pt [fishersci.pt]

- 22. fishersci.com [fishersci.com]

The Linchpin of Modern Cross-Coupling: A Technical Guide to t-Bu-Xantphos Coordination Chemistry with Palladium

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of palladium-catalyzed cross-coupling, the rational design of ancillary ligands has proven to be a paramount driver of innovation and efficiency. Among the pantheon of privileged phosphines, 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene (t-Bu-Xantphos) has emerged as a uniquely powerful and versatile tool. Its rigid xanthene backbone, coupled with sterically demanding and electron-donating di-tert-butylphosphino groups, imparts a distinct set of electronic and steric properties to the palladium center. This guide provides an in-depth technical exploration of the coordination chemistry of t-Bu-Xantphos with palladium, elucidating the structural nuances, mechanistic implications, and practical applications that have established it as an indispensable ligand in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. We will delve into the synthesis of the ligand and its palladium precatalysts, dissect its impact on the elementary steps of catalysis, and provide field-proven protocols for its successful implementation.

Introduction: The Architectural Imperative of Phosphine Ligands

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are fundamentally governed by the coordination environment of the palladium center. The ancillary ligands employed are not mere spectators; they are active participants that dictate the solubility, stability, and reactivity of the catalytic species. The electronic and steric properties of these ligands directly influence the rates of the three key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

t-Bu-Xantphos belongs to the class of bulky, electron-rich diphosphine ligands that have revolutionized the field. Its design addresses several key challenges in cross-coupling catalysis, particularly the difficult oxidative addition of unreactive electrophiles (e.g., aryl chlorides) and the often sluggish reductive elimination of sterically hindered products. This guide will illuminate the fundamental principles of t-Bu-Xantphos-palladium coordination chemistry, providing a framework for its rational application in complex synthetic endeavors.

The t-Bu-Xantphos Ligand: A Marriage of Rigidity and Bulk

The efficacy of t-Bu-Xantphos stems from its unique molecular architecture. The defining feature is the rigid xanthene backbone, which pre-organizes the two phosphorus atoms, enforcing a wide "bite angle" upon coordination to a metal center.

Structural and Electronic Properties

The key structural parameter of a bidentate phosphine ligand is its natural bite angle, defined as the preferred P-M-P angle determined solely by the ligand backbone. Compared to its phenyl-substituted analog, Xantphos, t-Bu-Xantphos possesses a significantly larger natural bite angle due to the steric repulsion of the bulky tert-butyl groups.[2] This enforced geometry has profound consequences for the stability and reactivity of its palladium complexes.

| Ligand | Natural Bite Angle (Calculated) | Reference |

| dppe | ~85° | [3] |

| dppf | ~99° | [3] |

| Xantphos | ~108° | [2] |

| t-Bu-Xantphos | ~127° | [2] |

The tert-butyl groups also render the phosphorus atoms more electron-donating (more basic) compared to phenyl substituents.[2] This increased electron density on the palladium center facilitates the oxidative addition of aryl halides, a crucial step in many cross-coupling reactions.[1]

Figure 1: Structure of t-Bu-Xantphos.

Synthesis of t-Bu-Xantphos

The synthesis of t-Bu-Xantphos is typically achieved via a directed ortho-lithiation of 9,9-dimethylxanthene, followed by quenching with di-tert-butylchlorophosphine.[2]

Experimental Protocol: Synthesis of 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 9,9-dimethylxanthene (1.0 eq) and anhydrous methyl tert-butyl ether (MTBE).

-

Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq). Cool the solution to 0 °C and slowly add sec-butyllithium (s-BuLi) (2.4 eq) over 60 minutes, maintaining the internal temperature below 10 °C.[4]

-

Aging: Allow the reaction mixture to warm to room temperature and stir for 14-16 hours. A deep red solution indicates the formation of the dilithiated species.[4]

-

Phosphinylation: Cool the mixture to 0 °C and slowly add di-tert-butylchlorophosphine (P(tBu)₂Cl) (2.2 eq). The reaction is exothermic and should be added at a rate that maintains the internal temperature between 10-20 °C.[4]

-

Quenching and Isolation: After stirring at room temperature for 5-6 hours, quench the reaction with methanol. The product precipitates as a solid.

-

Purification: Filter the solid and wash sequentially with methanol, water, and MTBE. Dry the product under vacuum to yield t-Bu-Xantphos as an off-white solid.[4]

Coordination to Palladium and Precatalyst Formation

The utility of t-Bu-Xantphos in catalysis is often realized through the use of well-defined palladium precatalysts. These air- and moisture-stable complexes provide a reliable and reproducible source of the active Pd(0) species in situ.

Buchwald's Third-Generation (G3) Precatalysts

The third-generation (G3) Buchwald precatalysts are among the most widely used due to their high stability and efficient generation of the active monoligated Pd(0) species.[5] The t-BuXPhos Pd G3 precatalyst is a prominent example.

Experimental Protocol: Synthesis of t-BuXPhos Pd G3

The synthesis of G3 precatalysts generally involves the reaction of a dimeric palladacycle with the corresponding phosphine ligand.[5]

-

Preparation of the Palladacycle Dimer: The dimeric 2-aminobiphenylpalladium(II) methanesulfonate complex is prepared from 2-aminobiphenyl and palladium(II) acetate in the presence of methanesulfonic acid.[5]

-

Ligand Exchange: The palladacycle dimer (1.0 eq) is dissolved in an appropriate solvent such as tetrahydrofuran (THF) under an inert atmosphere. t-Bu-Xantphos (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by ³¹P NMR spectroscopy.[5]

-

Isolation: The product is typically isolated by precipitation upon the addition of a non-polar solvent like pentane or hexane, followed by filtration and drying under vacuum.

Figure 2: General scheme for the synthesis of t-BuXPhos Pd G3.

Mechanistic Implications in Catalysis

The unique structural features of t-Bu-Xantphos have a profound impact on the elementary steps of the catalytic cycle, leading to enhanced reactivity and broader substrate scope.

Generation of the Active Catalyst

Upon exposure to a base, the G3 precatalyst undergoes reductive elimination to generate the active, monoligated 12-electron Pd(0) species, (t-Bu-Xantphos)Pd(0).[1] This species is highly reactive and initiates the catalytic cycle.

Oxidative Addition

The oxidative addition of an aryl halide to the Pd(0) center is often the rate-determining step in cross-coupling reactions.[1] The electron-rich nature of the t-Bu-Xantphos ligand enhances the electron density at the palladium center, thereby promoting the oxidative addition of even challenging substrates like aryl chlorides.[1][6] Computational studies have shown that for bulky ligands like t-Bu-Xantphos, the oxidative addition can proceed through different mechanistic pathways depending on the substrate.[6]

Reductive Elimination

Reductive elimination is the product-forming step and is often favored from a T-shaped, three-coordinate intermediate. The large bite angle of t-Bu-Xantphos distorts the geometry of square planar Pd(II) intermediates, bringing the two groups to be coupled closer together and lowering the activation barrier for reductive elimination. This is particularly beneficial for the formation of sterically hindered C-C and C-N bonds.

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Applications in Cross-Coupling: The Buchwald-Hartwig Amination

t-Bu-Xantphos has found widespread application in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. However, it has proven to be particularly effective in the Buchwald-Hartwig amination for the formation of C-N bonds.[7][8]

Performance in Buchwald-Hartwig Amination

The combination of steric bulk and electron-donating properties makes t-Bu-Xantphos an excellent ligand for the coupling of a wide range of aryl halides with primary and secondary amines. It is particularly adept at promoting the coupling of challenging substrates, such as electron-rich aryl chlorides and sterically hindered amines.

Comparative Performance of Buchwald Ligands in the Amination of 3-Bromo-2-aminopyridine with Morpholine [2]

| Ligand | Catalyst System | Yield (%) |

| t-BuXPhos | tBuXPhos Pd G3 | Quantitative |

| XPhos | Pd₂(dba)₃ / XPhos | ~95% |

| SPhos | Pd₂(dba)₃ / SPhos | 76 |

| RuPhos | Pd₂(dba)₃ / RuPhos | 71 |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

-

Reaction Setup: To an oven-dried reaction vessel, add the t-BuXPhos Pd G3 precatalyst (1-2 mol %), sodium tert-butoxide (NaOtBu) (1.4 eq), the aryl chloride (1.0 eq), and the primary amine (1.2 eq).

-

Solvent Addition: Under an inert atmosphere, add anhydrous, degassed toluene or dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Stability and Decomposition Pathways

While t-Bu-Xantphos and its palladium precatalysts are generally stable, like all phosphine-based systems, they are susceptible to decomposition, which can lead to catalyst deactivation.

-

Phosphine Oxidation: The most common decomposition pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) oxide.[4] This can be initiated by trace amounts of air or peroxides in the solvent. The resulting phosphine oxide is a poor ligand for palladium and leads to the formation of inactive palladium species.

-

Formation of Inactive Pd Species: Under certain conditions, inactive palladium species such as palladium black or bis-ligated complexes like Pd(t-Bu-Xantphos)₂ can form. The latter is often poorly soluble and catalytically inactive.[4]

-

Thermal Decomposition: At very high temperatures, thermal decomposition of the ligand and the palladium complex can occur, leading to the formation of palladium metal.[9]

Proper handling and storage of the ligand and precatalysts, such as storing under an inert atmosphere and using degassed solvents, are crucial for maintaining their catalytic activity.

Conclusion

t-Bu-Xantphos has firmly established itself as a cornerstone ligand in the realm of palladium-catalyzed cross-coupling. Its unique combination of a rigid, wide-bite-angle backbone and bulky, electron-rich phosphino groups provides an optimal coordination environment for the palladium center, enabling unprecedented reactivity and substrate scope. This guide has provided a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of t-Bu-Xantphos-palladium complexes. A thorough understanding of these fundamental principles will empower researchers to harness the full potential of this remarkable catalytic system in the synthesis of complex molecules that drive innovation in medicine and materials science.

References

- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene CAS#: 161265-03-8.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. [Link]

- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy.

- Bulky phosphine ligands promote palladium-catalysed protodeboron

- The [PdCl 2 (Xantphos)

- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos). Common Organic Chemistry. [Link]

- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

- DOT Language. Graphviz. [Link]

- Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. Semantic Scholar. [Link]

- Buchwald–Hartwig amin

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- The Science Behind tBuXPhos Pd G3: Quality Control and Applications.

- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.

- Graphviz tutorial. YouTube. [Link]

- Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product.

- Why C–N and C–O Couplings?. Macmillan Group. [Link]

- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. American Chemical Society. [Link]

- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactiv

- Simple Graph. GraphViz Examples and Tutorial. [Link]

- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover C

- Drawing graphs with dot. Graphviz. [Link]

- t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry (RSC Publishing). [Link]

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Buchwald-Hartwig Amin

- DFT Calculations of 31 P NMR Chemical Shifts in Palladium Complexes. PubMed. [Link]

- Supplementary Materials for Dinuclear Pd(I) Complexes – Solely Precatalysts? Demonstration of Direct Reactivity of a Pd(I) Dimer with an Aryl Iodide. The Royal Society of Chemistry. [Link]

- ³¹P NMR spectra of (a) Xantphos (I), (b) Xantphos mono‐oxide II and....

- and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. The Royal Society of Chemistry. [Link]

- Preparation and X-ray crystal structure of [(Xantphos(O))Pd(Ar)Br] 17.

- Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research. [Link]

- [μ-4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene]bis[(trifluoroacetato)gold(I)] and its dichloromethane 0.58-solvate.

- Complexes of tert-butyl diphenylphosphinomethyl ketone N-phenylhydrazone, Z-PPh(2)CH(2)C(Bu(t))=NNHPh, with molybdenum, palladium or platinum.

Sources

- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chemwhat.com [chemwhat.com]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of t-Bu-Xantphos

Introduction

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalytic systems is paramount. Central to these systems is the rational design of ligands that precisely control the electronic and steric environment of a metal center. Among the pantheon of "privileged" ligands, 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, commonly known as t-Bu-Xantphos, has emerged as an indispensable tool, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its widespread adoption in both academic research and industrial applications, including pharmaceutical and agrochemical development, stems from a unique combination of structural rigidity, steric bulk, and electron-richness.[1]

This guide provides a detailed exploration of the core physical and chemical properties of t-Bu-Xantphos. Moving beyond a simple datasheet, we will delve into the causality behind its behavior, offering field-proven insights into its structure, stability, characterization, and the mechanistic underpinnings of its catalytic prowess. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, functional understanding of this critical catalytic component.

Core Molecular Attributes: A Fusion of Rigidity and Bulk

The remarkable efficacy of t-Bu-Xantphos is not accidental; it is a direct consequence of its meticulously designed molecular architecture. Understanding this structure is the key to comprehending its function.

Structure and Nomenclature

The ligand is built upon a rigid xanthene backbone, which locks the two phosphorus atoms into a specific spatial arrangement. This scaffold is further functionalized with exceptionally bulky di-tert-butylphosphino groups.

| Identifier | Value |

| IUPAC Name | ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane[2] |

| Common Synonyms | t-Bu-Xantphos, t-Butyl-Xantphos, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphine)[2] |

| CAS Number | 856405-77-1[2] |

| Molecular Formula | C₃₁H₄₈OP₂[2] |

| Molecular Weight | 498.67 g/mol [2][3] |

The Causality of Catalytic Excellence: Bite Angle and Electronics

The performance of a diphosphine ligand in catalysis is largely dictated by two fundamental parameters: its steric profile (cone angle and bite angle) and its electronic properties (basicity). t-Bu-Xantphos is engineered to optimize these features.

-

The Xanthene Backbone & Wide Bite Angle : The defining structural characteristic imparted by the xanthene scaffold is the "bite angle" (P-M-P angle). Due to the rigid, boat-like conformation of the central xanthene ring, the phosphorus donors are held far apart. Density Functional Theory (DFT) calculations place the natural bite angle of t-Bu-Xantphos in the range of 126.80–127.56°.[4][5] This exceptionally wide angle is critical; it favors the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species, and influences the geometry of transition states, thereby controlling selectivity.[6][7] For comparison, the related Ph-Xantphos has a smaller bite angle of 111.89–114.18°.[4]

-

The di-tert-butylphosphino Groups : The four tert-butyl groups introduce immense steric hindrance around the phosphorus atoms. This bulk serves two primary functions:

-

Stabilization : It kinetically stabilizes the metal center, preventing unwanted side reactions like the formation of inactive dimeric species.[8]

-

Promotion of Reductive Elimination : In catalytic cycles, this steric pressure facilitates the final, product-forming reductive elimination step, accelerating catalyst turnover.[7]

-

-

Electronic Properties : The alkyl substituents on the phosphorus atoms make t-Bu-Xantphos a highly electron-donating (basic) ligand. This increased basicity, higher than that of its aryl-substituted counterpart Ph-Xantphos, enhances the electron density at the metal center.[4][5] This, in turn, promotes the initial oxidative addition step in many cross-coupling cycles, particularly with challenging substrates like aryl chlorides.[7]

Caption: Structural basis of t-Bu-Xantphos function.

Physicochemical Properties and Handling

A thorough understanding of the physical properties and stability of t-Bu-Xantphos is essential for its effective use and storage.

Physical Data Summary

| Property | Description | Reference(s) |

| Appearance | White to off-white or light yellow powder/solid. | [3][9] |

| Melting Point | 153 - 157 °C | [3] |

| Solubility | Soluble in non-polar organic solvents such as toluene, benzene, and dichloromethane. Sparingly soluble in polar solvents. | [3] |

| Thermal Stability | Stable in air for extended periods and can withstand short-term exposure to high temperatures. | [3] |

Chemical Stability and Safe Storage

While the solid ligand is relatively robust, certain precautions are necessary to ensure its integrity and performance.

-

Oxidation : Alkyl phosphines are generally susceptible to oxidation to the corresponding phosphine oxide.[8] The steric bulk of the tert-butyl groups in t-Bu-Xantphos provides significant kinetic protection, rendering the solid relatively air-stable. However, for long-term storage and in solution, inert conditions are recommended.

-

Acid/Base Sensitivity : The ligand may decompose under strongly acidic or basic conditions.[3]

-

Storage Protocol : For optimal shelf-life, t-Bu-Xantphos should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is often recommended).[3]

Safety and Hazard Profile

As with any laboratory chemical, appropriate safety measures must be observed.

-

GHS Classification : t-Bu-Xantphos is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling Recommendations :

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[3] In case of contact, rinse immediately and thoroughly with water.[3]

-

Spectroscopic and Crystallographic Characterization

Verifying the identity and purity of t-Bu-Xantphos is a critical first step in any experimental workflow. NMR spectroscopy is the most common tool for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P{¹H} NMR : The ³¹P NMR spectrum of the free ligand in a solvent like CD₂Cl₂ or C₆D₆ will show a single sharp resonance, confirming the chemical equivalence of the two phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nuclei.

-

¹H NMR : The ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments:

-

Aromatic Protons : Multiplets in the aromatic region of the spectrum.

-

tert-Butyl Protons : A large singlet or a narrow multiplet in the aliphatic region (typically ~1.3-1.4 ppm), integrating to 36 protons.[8]

-

Dimethyl Protons : A sharp singlet in the aliphatic region (typically ~1.6-1.7 ppm), integrating to 6 protons from the C(CH₃)₂ group on the xanthene backbone.[8]

-

Protocol: Acquiring NMR Spectra of t-Bu-Xantphos

-

Preparation : Under an inert atmosphere (in a glovebox), accurately weigh ~10-15 mg of t-Bu-Xantphos into a clean, dry NMR tube.

-

Solvation : Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₂Cl₂, C₆D₆). Ensure the solvent is anhydrous and degassed to prevent oxidation.

-

Sealing : Cap the NMR tube securely. For sensitive experiments, the tube can be flame-sealed under vacuum.

-

Acquisition : Acquire ¹H and ³¹P{¹H} NMR spectra on a calibrated spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure. While the crystal structure of the free ligand has been reported, crystallographic analysis is more commonly performed on its metal complexes.[8] These studies have been instrumental in confirming the coordination geometry and the large bite angles enforced by the ligand, such as the 151.7° P-Pt-P angle observed in a [Pt(t-Bu-thixantphos)Cl₂] complex, a close analog.[4]

Protocol: Growing Single Crystals of a t-Bu-Xantphos Metal Complex

-

Synthesis : Synthesize the desired metal complex of t-Bu-Xantphos using established literature procedures. Purify the complex thoroughly, for instance, by column chromatography.[10]

-

Solvent Selection : Choose a solvent system in which the complex has moderate solubility. A common technique is to use a good solvent (e.g., CH₂Cl₂) and a poor solvent (e.g., hexane or Et₂O).

-

Crystallization : Dissolve the complex in a minimal amount of the "good" solvent in a narrow vial.

-

Slow Diffusion : Carefully layer the "poor" solvent on top of the concentrated solution. Alternatively, place the vial inside a larger, sealed jar containing a reservoir of the poor solvent to allow for slow vapor diffusion.

-

Incubation : Allow the system to stand undisturbed for several days to weeks. Slow evaporation or cooling may also facilitate crystal growth.

-

Harvesting : Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for diffraction analysis.

The Mechanistic Role of t-Bu-Xantphos in Catalysis

The physical and structural properties of t-Bu-Xantphos directly translate into its exceptional performance as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Promoting the Catalytic Cycle

The combination of extreme bulk and high electron density makes the (t-Bu-Xantphos)Pd(0) species a highly effective catalyst. The ligand's properties influence the key steps of the catalytic cycle:

-

Formation of the Active Catalyst : The bulky ligand promotes the formation of a monoligated, 12-electron L₁Pd(0) species, which is highly coordinatively unsaturated and reactive.[7]

-

Oxidative Addition : The electron-donating nature of the ligand increases the electron density on the palladium center, accelerating the oxidative addition of the substrate (e.g., an aryl halide) to the Pd(0) center.

-

Reductive Elimination : The steric strain imposed by the bulky tert-butyl groups and the wide bite angle facilitates the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst. This step is often rate-limiting, and accelerating it is crucial for high catalytic turnover.

Caption: Role of t-Bu-Xantphos in the catalytic cycle.

Representative Applications

The unique attributes of t-Bu-Xantphos have made it the ligand of choice for a variety of challenging transformations:

-

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) : Used for the formation of bonds between aryl halides/triflates and a wide range of amines, amides, and other nitrogen nucleophiles.[11]

-

Cobalt-Catalyzed Reactions : Effective in cobalt-catalyzed alkylboration of alkenes and alkenylzincation of alkynes.[12]

-

Palladium-Catalyzed N-Alkylation : Facilitates the alkylation of amines using alcohols as alkylating agents.[12]

Conclusion

t-Bu-Xantphos is a testament to the power of rational ligand design in catalysis. Its rigid xanthene backbone creates an exceptionally wide bite angle, while its di-tert-butylphosphino groups provide a unique combination of steric bulk and electron-donating character. These carefully tuned features work in concert to create a highly active, stable, and selective catalytic environment, accelerating key steps in the catalytic cycle and enabling challenging chemical transformations. For the modern synthetic chemist, a comprehensive understanding of these core physicochemical properties is not merely academic—it is essential for protocol development, reaction optimization, and the successful advancement of chemical research and drug discovery.

References

- ChemBK. (2024, April 9). t-Bu-Xantphos.

- Hanton, M. J. (2021, November 15). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. University of St Andrews.

- Zutt, C., et al. (2025, February 5). tBu-xantphos paper 5 Feb. CORE.

- PubChem. di-tert-butyl[5-(di-tert-butylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]phosphane. National Center for Biotechnology Information.

- ResearchGate. (n.d.). New P-Chirogenic tert.-butyl-xantphos ligands and their application in asymmetric hydrogenation and alkylation.

- Semantic Scholar. (n.d.). Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands.

- ResearchGate. (n.d.). Aromatic region of the 1 H NMR spectrum (500 MHz, acetoned 6 ) of [Cu(...)].